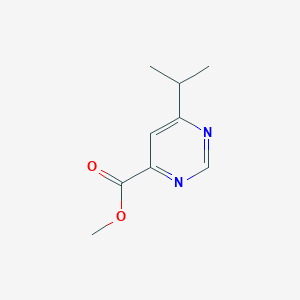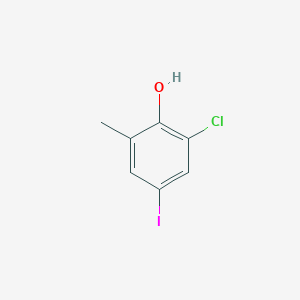
2-Chloro-4-iodo-6-méthylphénol
Vue d'ensemble
Description
2-Chloro-4-iodo-6-methylphenol is a halogenated compound with the molecular weight of 268.48 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-iodo-6-methylphenol is1S/C7H6ClIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Chloro-4-iodo-6-methylphenol is a solid substance stored at room temperature .Applications De Recherche Scientifique
Blocs de construction pour les produits naturels bioactifs
Les dérivés phénoliques, tels que le 2-Chloro-4-iodo-6-méthylphénol, ont un potentiel élevé en tant que blocs de construction pour la synthèse de produits naturels bioactifs . Ces composés peuvent être utilisés pour créer des molécules complexes avec des groupes fonctionnels qui confèrent des propriétés spécifiques .
Polymères conducteurs
Le this compound peut être utilisé dans la synthèse de polymères conducteurs . Ces polymères ont une large gamme d'applications, y compris dans l'industrie électronique pour des dispositifs tels que les diodes électroluminescentes organiques (OLED) et les cellules solaires .
Antioxydants
Les m-aryloxyphénols, une catégorie qui comprend le this compound, ont des applications comme antioxydants . Ils peuvent contribuer à prévenir les processus d'oxydation qui conduisent à des dommages cellulaires .
Absorbants ultraviolets
Ces composés peuvent également servir d'absorbants ultraviolets . Cela les rend utiles dans des produits tels que les crèmes solaires et les plastiques qui nécessitent une protection UV .
Ignifugeants
Les m-aryloxyphénols sont utilisés comme ignifugeants . Ils peuvent améliorer la stabilité thermique et la résistance au feu de matériaux tels que les plastiques, les adhésifs et les revêtements .
Effets antitumoraux et anti-inflammatoires
La recherche a révélé que les m-aryloxyphénols ont des activités biologiques potentielles, notamment des effets antitumoraux et anti-inflammatoires .
Études de dégradation photocatalytique
Le 2-Chloro-4-méthylphénol, un composé similaire, a été utilisé dans des études de dégradation photocatalytique . Ces recherches pourraient potentiellement s'étendre au this compound.
Synthèse de médicaments anti-obésité potentiels
Le 4-Iodo-2-méthylphénol, un autre composé apparenté, a été utilisé comme réactif de départ dans la synthèse d'un agoniste du récepteur peroxisome proliférateur-activé δ (PPARδ) GW501516, un médicament anti-obésité potentiel . Il est possible que le this compound puisse avoir des applications similaires.
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
In terms of mode of action, cresols and similar compounds can undergo nucleophilic substitution reactions . This involves the initial addition of a nucleophile (a molecule that donates an electron pair to form a chemical bond) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Analyse Biochimique
Biochemical Properties
2-Chloro-4-iodo-6-methylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic aromatic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . The compound’s halogen atoms, chlorine and iodine, contribute to its reactivity and ability to form stable intermediates during biochemical processes. Additionally, 2-Chloro-4-iodo-6-methylphenol can interact with proteins through halogen bonding, influencing protein structure and function .
Cellular Effects
The effects of 2-Chloro-4-iodo-6-methylphenol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. In some cell types, 2-Chloro-4-iodo-6-methylphenol has been observed to induce apoptosis, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 2-Chloro-4-iodo-6-methylphenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been found to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 2-Chloro-4-iodo-6-methylphenol can activate or inhibit signaling pathways by interacting with key proteins, resulting in downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-iodo-6-methylphenol can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that 2-Chloro-4-iodo-6-methylphenol can have sustained effects on cellular function, with some effects becoming more pronounced over time . These temporal changes are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-iodo-6-methylphenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, 2-Chloro-4-iodo-6-methylphenol can become toxic, leading to adverse effects such as liver and kidney damage . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
2-Chloro-4-iodo-6-methylphenol is involved in several metabolic pathways, including those related to its degradation and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.
Transport and Distribution
Within cells and tissues, 2-Chloro-4-iodo-6-methylphenol is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, 2-Chloro-4-iodo-6-methylphenol can accumulate in certain tissues, influencing its overall distribution and bioavailability .
Propriétés
IUPAC Name |
2-chloro-4-iodo-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUKDIRULMFXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



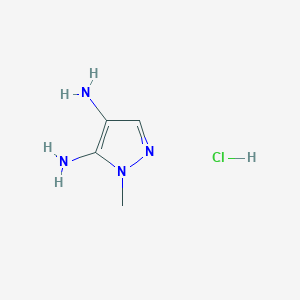
![4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1489886.png)

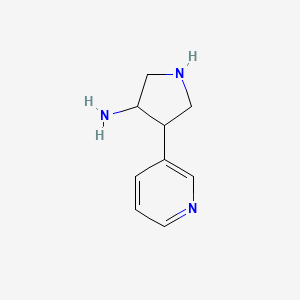
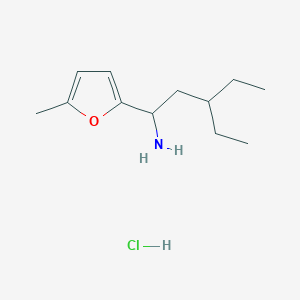
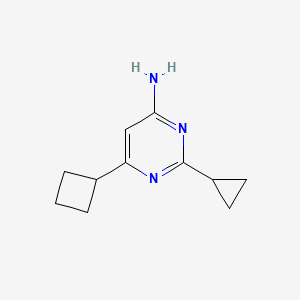
![(2E)-3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489891.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1489893.png)

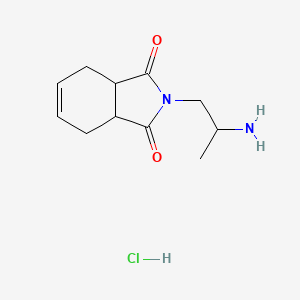
![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)
![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)

